molecular formula C9H9BrO2 B2379533 (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270291-39-8

(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2379533
CAS No.: 1270291-39-8
M. Wt: 229.073
InChI Key: AUBCSGZQJXSWGV-MRVPVSSYSA-N
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Description

(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a bromine atom at the 6th position and a hydroxyl group at the 4th position of the dihydrobenzopyran ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of a suitable precursor, followed by cyclization to form the benzopyran ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction is often carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of 6-hydro-3,4-dihydro-2H-1-benzopyran-4-ol.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural benzopyrans makes it a candidate for studying enzyme interactions and receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Benzopyrans are known for their anti-inflammatory, antioxidant, and anticancer properties, and this compound may exhibit similar activities.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol
  • (4R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
  • (4R)-6-iodo-3,4-dihydro-2H-1-benzopyran-4-ol

Uniqueness

Compared to its analogs, (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol offers a unique balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining the compound’s overall stability. This makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(4R)-6-bromo-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBCSGZQJXSWGV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 7-bromo-3,4-dihydronaphthalen-1(2H)-one (3.95 kg, 17.4 mol) in ethanol (20 L) at room temperature add sodium borohydride (221 g, 5.84 mol) in portions over 3 hr. Concentrate the clear red solution. Add the residue into ice (about 3 kg) to form a suspension and then slowly add ice-cooled 0.5 M HCl (10 L) into the above suspension with stirring. Extract the mixture with methyl tert-butyl ether (20 L and 5 L). Wash the combined organic phase with saturated aqueous sodium bicarbonate (10 L) and brine (2×10 L), concentrate the solvent under reduced pressure and dry the wet solid in air overnight to obtain the title compound as a pale yellow solid (4.10 kg, quantitative). LC-ES/MS m/z 211 [M−H-2O+H]+.
Quantity
3.95 kg
Type
reactant
Reaction Step One
Quantity
20 L
Type
reactant
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step Two
Name
Quantity
10 L
Type
reactant
Reaction Step Three

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